molecular formula C8H7IO2 B175291 4-Iodo-2-methylbenzoic acid CAS No. 133232-58-3

4-Iodo-2-methylbenzoic acid

Cat. No.: B175291
CAS No.: 133232-58-3
M. Wt: 262.04 g/mol
InChI Key: KISJQMPHSCFGKR-UHFFFAOYSA-N
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Description

4-Iodo-2-methylbenzoic acid: is an organic compound with the molecular formula C8H7IO2 . It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the second position is replaced by a methyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-2-methylbenzoic acid can be synthesized through several methods. One common method involves the iodination of 2-methylbenzoic acid. The process typically includes the following steps:

    Iodination: 2-Methylbenzoic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the fourth position.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 4-azido-2-methylbenzoic acid or 4-cyano-2-methylbenzoic acid can be formed.

    Coupling Products: Biaryl compounds with various substituents.

    Reduction Products: 2-Methylbenzyl alcohol or 2-methylbenzaldehyde.

Scientific Research Applications

4-Iodo-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Iodo-2-methoxybenzoic acid: Similar structure with a methoxy group instead of a methyl group.

    3-Iodo-4-methylbenzoic acid: Iodine and methyl groups are positioned differently on the benzene ring.

    2-Iodo-3-methylbenzoic acid: Iodine and methyl groups are positioned differently on the benzene ring.

Uniqueness: 4-Iodo-2-methylbenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both an iodine atom and a methyl group on the benzene ring provides distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-iodo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISJQMPHSCFGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901722
Record name NoName_862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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